REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
310.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
peracetic acid
|
Quantity
|
9.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mechanically stirred mixture of 1 kg
|
Type
|
ADDITION
|
Details
|
treated with 1.61 kg
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with ice water, sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The oil was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered limonene (30 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
310.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
peracetic acid
|
Quantity
|
9.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mechanically stirred mixture of 1 kg
|
Type
|
ADDITION
|
Details
|
treated with 1.61 kg
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with ice water, sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The oil was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered limonene (30 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
310.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
peracetic acid
|
Quantity
|
9.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mechanically stirred mixture of 1 kg
|
Type
|
ADDITION
|
Details
|
treated with 1.61 kg
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with ice water, sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The oil was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered limonene (30 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
310.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
peracetic acid
|
Quantity
|
9.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mechanically stirred mixture of 1 kg
|
Type
|
ADDITION
|
Details
|
treated with 1.61 kg
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with ice water, sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The oil was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered limonene (30 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C(=O)([O-])[O-:12].[Na+].[Na+].C(OO)(=O)C>>[CH3:9][C:8]([CH:5]1[CH2:6][CH:7]2[O:12][C:2]2([CH3:1])[CH2:3][CH2:4]1)=[CH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
7.3 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
310.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
peracetic acid
|
Quantity
|
9.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mechanically stirred mixture of 1 kg
|
Type
|
ADDITION
|
Details
|
treated with 1.61 kg
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with ice water, sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The oil was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered limonene (30 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |